molecular formula C8H9NO2 B8613688 1-(5-Hydroxypyridin-2-yl)propan-1-one

1-(5-Hydroxypyridin-2-yl)propan-1-one

Cat. No. B8613688
M. Wt: 151.16 g/mol
InChI Key: GEKLYDYLLSFYCU-UHFFFAOYSA-N
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Patent
US09309211B2

Procedure details

Following the same procedure as described in example 11, step B, 5-hydroxy-N-methoxy-N-methylpicolinamide (0.5 g, 1.0 eq) was reacted with EtMgBr (6.0 mL, 4.0 eq) to get the desired product (0.2 g, 48% yield).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](N(OC)C)=[O:9])=[N:6][CH:7]=1.[CH3:14][CH2:15][Mg+].[Br-]>>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:9])[CH2:14][CH3:15])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OC=1C=CC(=NC1)C(=O)N(C)OC
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CC[Mg+].[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC(=NC1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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